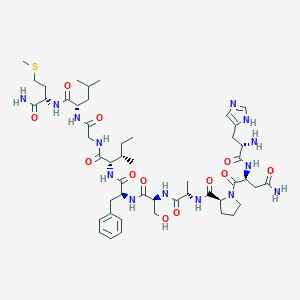

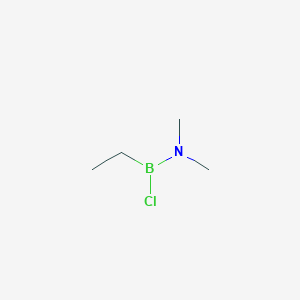

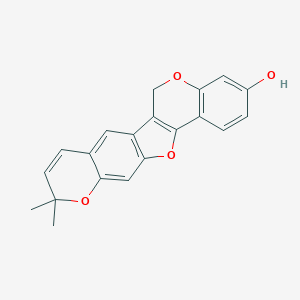

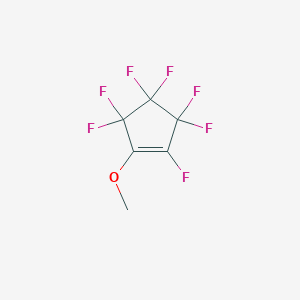

![molecular formula C10H22O4 B155963 1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]- CAS No. 25498-49-1](/img/structure/B155963.png)

1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]-

Overview

Description

1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]- (also referred to as 1-propanol, 2-[2-(2-methoxypropoxy)propoxy]- or 2-PPMP) is an organic compound composed of a single carbon atom, three hydrogen atoms, and two oxygen atoms. It is a colorless, volatile liquid with a slightly sweet odor and is used in a variety of industrial, medical, and scientific applications.

Scientific Research Applications

Phase Behavior Studies

Studies on solid-liquid equilibria and vapor-liquid equilibria highlight the importance of compounds related to 1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]-, in understanding the phase behavior of binary organic systems. For example, the research on solid−liquid equilibria for binary systems containing similar compounds demonstrates the utility of visual methods and calorimetry to correlate experimental data, providing insights into the phase behavior of mixtures important in chemical engineering and materials science (Negadi, Wilken, & Gmehling, 2006).

Material Synthesis and Catalysis

The synthesis of related compounds, such as 1-methoxy-2-propanol, using catalytic processes, opens avenues in material science and catalysis . The investigation into the acid catalysis of solvolysis of propene oxide, for example, provides a comprehensive understanding of the acidic nature of catalytic systems, which is crucial for developing efficient and selective catalytic processes (Wu Lizhi et al., 2016).

Environmental and Safety Assessments

The safety evaluation of substances related to 1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]-, for use in food contact materials and other applications, is critical for ensuring consumer safety. For instance, the EFSA's scientific opinion on the safety evaluation of a substance with a similar structure underlines the importance of assessing the potential risks associated with chemical compounds used in food packaging (A. Andon et al., 2011).

Fuel and Energy Research

The examination of 1-methoxy-2-propanol in direct liquid fuel cells showcases the potential of such compounds in energy applications. Research has indicated unique features observed when using 1-methoxy-2-propanol in fuel cells, suggesting alternative fuels that might offer advantages over traditional methanol-based cells (Z. Qi & A. Kaufman, 2002).

Atmospheric Chemistry

The reactivity of glycol ethers, including compounds similar to 1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]-, toward OH radicals and Cl atoms in the atmosphere, is crucial for understanding their environmental impact. The determination of rate coefficients for gas-phase reactions contributes to our knowledge of atmospheric chemistry and the potential environmental implications of these compounds (J. Barrera et al., 2017).

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]-' can be achieved through a multi-step reaction process.", "Starting Materials": [ "2-methoxypropanol", "propylene oxide", "sodium hydride", "1-bromo-2-(2-methoxypropoxy)propane", "1-propanol" ], "Reaction": [ "Step 1: Synthesize 2-(2-methoxypropoxy)propanol by reacting 2-methoxypropanol with propylene oxide in the presence of sodium hydride.", "Step 2: Convert 2-(2-methoxypropoxy)propanol to 1-bromo-2-(2-methoxypropoxy)propane by reacting with hydrobromic acid.", "Step 3: React 1-bromo-2-(2-methoxypropoxy)propane with 1-propanol in the presence of sodium hydride to yield the final product, 1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]-." ] } | |

CAS RN |

25498-49-1 |

Molecular Formula |

C10H22O4 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2-[1-(1-methoxypropan-2-yloxy)propan-2-yloxy]propan-1-ol |

InChI |

InChI=1S/C10H22O4/c1-8(5-11)14-10(3)7-13-9(2)6-12-4/h8-11H,5-7H2,1-4H3 |

InChI Key |

GVZNXUAPPLHUOM-UHFFFAOYSA-N |

SMILES |

CC(CO)OCC(C)OCC(C)OC |

Canonical SMILES |

CC(CO)OC(C)COC(C)COC |

boiling_point |

468 °F at 760 mm Hg (USCG, 1999) 243 °C |

density |

0.965 (USCG, 1999) 0.97 g/cm³ Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 |

flash_point |

232 °F (USCG, 1999) 121 °C c.c. |

melting_point |

-110 °F (USCG, 1999) -77.8 °C |

Other CAS RN |

10213-77-1 25498-49-1 |

physical_description |

Tripropylene glycol methyl ether is a colorless liquid with a mild odor. (USCG, 1999) COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. |

Pictograms |

Irritant |

solubility |

Solubility in water: miscible |

synonyms |

PPG-3 methyl ether tripropylene glycol methyl ethe |

vapor_density |

Relative vapor density (air = 1): 7.1 |

vapor_pressure |

Vapor pressure, Pa at 20 °C: 3 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.